molecular formula C10H17N3 B1629156 N~1~-(2-Aminoethyl)-N~2~-phenylethane-1,2-diamine CAS No. 20541-91-7

N~1~-(2-Aminoethyl)-N~2~-phenylethane-1,2-diamine

Cat. No. B1629156
CAS RN: 20541-91-7
M. Wt: 179.26 g/mol
InChI Key: SYFOVVQNROUCCW-UHFFFAOYSA-N
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Description

N1-(2-Aminoethyl)-N~2~-phenylethane-1,2-diamine, also known as Diethylenetriamine, is an organic compound with the formula HN(CH2CH2NH2)2 . It is a colorless hygroscopic liquid that is soluble in water and polar organic solvents .


Synthesis Analysis

While specific synthesis methods for N1-(2-Aminoethyl)-N~2~-phenylethane-1,2-diamine were not found, a similar compound, 1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate, was synthesized using tert-butyl N-(2-bromoethyl)carbamate and N-methylimidazole as starting materials .


Molecular Structure Analysis

The molecular structure of N1-(2-Aminoethyl)-N~2~-phenylethane-1,2-diamine consists of a central ethane-1,2-diamine unit with an aminoethyl group attached to one of the nitrogen atoms . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

N1-(2-Aminoethyl)-N~2~-phenylethane-1,2-diamine is a colorless hygroscopic liquid that is soluble in water and polar organic solvents . It has a molecular weight of 103.1661 .

Mechanism of Action

While the specific mechanism of action for N1-(2-Aminoethyl)-N~2~-phenylethane-1,2-diamine is not available, a similar compound, N-(2-Aminoethyl)-1-aziridineethanamine, is known to inhibit ACE2, preventing actions that can lead to myocyte hypertrophy and vascular smooth muscle cell proliferation .

Safety and Hazards

While specific safety data for N1-(2-Aminoethyl)-N~2~-phenylethane-1,2-diamine was not found, similar compounds such as N-(2-Aminoethyl)acetamide and Tris(2-aminoethyl)amine are known to be hazardous. They can cause severe skin burns, eye damage, and may be toxic if swallowed .

Future Directions

Future research could focus on further understanding the properties and potential applications of N1-(2-Aminoethyl)-N~2~-phenylethane-1,2-diamine. For example, its potential use as a clay-swelling inhibitor in drilling fluids could be explored .

properties

IUPAC Name

N'-(2-anilinoethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5,12-13H,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFOVVQNROUCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633459
Record name N~1~-(2-Aminoethyl)-N~2~-phenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20541-91-7
Record name N~1~-(2-Aminoethyl)-N~2~-phenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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